N,N'-di-sec-butylphthalamide

Description

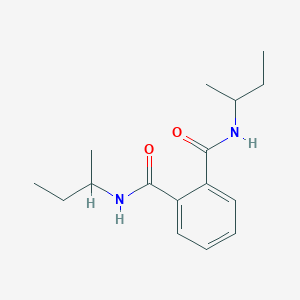

Structure

3D Structure

Properties

IUPAC Name |

1-N,2-N-di(butan-2-yl)benzene-1,2-dicarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-5-11(3)17-15(19)13-9-7-8-10-14(13)16(20)18-12(4)6-2/h7-12H,5-6H2,1-4H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJUZPGOKYXPGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC=CC=C1C(=O)NC(C)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101229507 | |

| Record name | N1,N2-Bis(1-methylpropyl)-1,2-benzenedicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101229507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293764-89-3 | |

| Record name | N1,N2-Bis(1-methylpropyl)-1,2-benzenedicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=293764-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1,N2-Bis(1-methylpropyl)-1,2-benzenedicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101229507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of N,n Di Sec Butylphthalamide

Established Synthetic Routes for Phthalamide (B166641) Scaffolds

The creation of the phthalamide framework, the core of N,N'-di-sec-butylphthalamide, is commonly achieved through robust and well-documented chemical reactions. These methods are prized for their reliability and are foundational in organic synthesis.

Phthalic Anhydride (B1165640) Condensation Reactions

The most direct and traditional method for synthesizing N-substituted phthalimides and phthalamides is the condensation of phthalic anhydride with a primary amine. nih.govorganic-chemistry.org The synthesis of this compound typically involves the reaction of phthalic anhydride with two equivalents of sec-butylamine (B1681703). ontosight.ai

The reaction mechanism proceeds through a two-step process. Initially, the nitrogen atom of the sec-butylamine performs a nucleophilic attack on one of the electrophilic carbonyl carbons of the phthalic anhydride. This attack leads to the opening of the anhydride ring, forming a phthalamic acid intermediate (N-sec-butylphthalamic acid). In the presence of a second equivalent of amine, this intermediate can be converted to the diamide (B1670390), this compound. Alternatively, if the goal is an N-substituted phthalimide (B116566), the phthalamic acid intermediate undergoes a subsequent intramolecular cyclization, driven by the elimination of a water molecule, to yield the imide product. pierpalab.com

This condensation is typically carried out at elevated temperatures, often under reflux conditions ranging from 100 to 160°C. While the reaction can be performed without a solvent by melting the reagents together, the use of solvents is common to facilitate the reaction and improve handling. pierpalab.com Advances have been made to employ more environmentally benign conditions, such as using water as a solvent. To ensure the complete conversion of the phthalic anhydride, a slight excess of sec-butylamine is often used.

Alternative nitrogen sources like urea (B33335) or ammonium (B1175870) carbonate can also be reacted with phthalic anhydride, typically by heating the solids together, to first form the parent phthalimide. pierpalab.combyjus.comwikipedia.org This phthalimide can then be further functionalized.

Table 1: Conditions for Phthalic Anhydride Condensation

| Reactants | Conditions | Product Type | Reference |

|---|---|---|---|

| Phthalic Anhydride, sec-Butylamine | High Temperature (100-160°C), Neat or Solvent | This compound | ontosight.ai |

| Phthalic Anhydride, Urea | Melted together (Heating) | Phthalimide | pierpalab.comwikipedia.org |

| Phthalic Anhydride, Ammonia | Heating, Alcoholic solution | Phthalimide | wikipedia.org |

| Phthalic Acid, Ammonia | Strong Heating | Phthalimide | wikipedia.org |

Amine-Based Coupling Strategies

Beyond direct condensation, various coupling strategies have been developed for the formation of phthalamide bonds, often under milder conditions than the high-temperature condensation. These methods typically involve the activation of phthalic acid or the use of coupling reagents to facilitate amide bond formation.

One prominent approach is the Gabriel Synthesis, which traditionally uses potassium phthalimide to synthesize primary amines from alkyl halides. unacademy.comorgoreview.com The core of this reaction is the nucleophilicity of the phthalimide anion, which can react with electrophiles. orgoreview.com This principle can be extended to form N-substituted phthalamides.

Modern organocatalytic methods have emerged as powerful alternatives. For instance, N-heterocyclic carbenes (NHCs) have been used to catalyze the atroposelective synthesis of N-aryl phthalimides under mild conditions. nih.gov This process involves the in-situ activation of a phthalamic acid intermediate. nih.govresearchgate.net Transition-metal catalysis, such as nickel-catalyzed coupling of isocyanates with ortho-iodobenzenes or palladium-catalyzed carbonylation of aryl iodides, provides another avenue to the phthalimide scaffold. nih.govrsc.org More recently, a formal cross-coupling of alkyl amines and aryl carboxylic acids to form C(sp³)–C(sp²) bonds was developed using nickel catalysis, where phthalimide was identified as a key performance-enhancing additive. acs.org

Stereoselective Synthesis and Chiral Resolution Techniques for this compound

The sec-butyl groups in this compound are chiral centers. Therefore, the molecule can exist as a mixture of stereoisomers: the (R,R) enantiomer, the (S,S) enantiomer, and the (R,S) meso compound. The synthesis and separation of these specific stereoisomers require specialized techniques.

Enantioselective Approaches in Synthesis

Enantioselective synthesis aims to directly produce a specific enantiomer of a chiral molecule. This is often achieved using chiral catalysts or auxiliaries that influence the stereochemical outcome of the reaction. While specific enantioselective syntheses of this compound are not widely reported, general strategies for related chiral phthalamides are applicable.

For example, iridium-catalyzed asymmetric C-H borylation has been used for the enantioselective synthesis of chiral N-aryl phthalimides, achieving high enantioselectivities (up to 99% ee). researchgate.net Similarly, iridium-catalyzed asymmetric hydrogenation of N-phthalimido 2-aryl propanamines is an efficient method to produce chiral β-aryl propanamines. acs.org Rhodium-monophosphite catalytic systems have been successfully used for the highly enantioselective hydrogenation of β-phthalimide acrylates to synthesize β²-amino acid derivatives. acs.org These catalytic hydrogenation methods demonstrate that a prochiral substrate containing a phthalimide group can be stereoselectively transformed. An analogous strategy could potentially be developed starting from a precursor to this compound.

Another approach involves the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemistry of a reaction. After the desired transformation, the auxiliary is removed. tcichemicals.com

Kinetic and Classical Resolution Strategies for Di-sec-butyl Isomers

Resolution techniques are employed to separate a racemic mixture of enantiomers. For this compound, this can be achieved either by resolving the final product mixture or by using enantiomerically pure (R)- or (S)-sec-butylamine as the starting material. The latter is often more practical, and significant research has focused on the resolution of racemic sec-butylamine.

Kinetic Resolution: This technique relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. Enzymatic kinetic resolution is a particularly effective method.

Transaminases: Omega-transaminase from Vibrio fluvialis JS17 has been used for the kinetic resolution of (R,S)-sec-butylamine. nih.gov By selectively removing one of the products (2-butanone) under reduced pressure, (R)-sec-butylamine with 98% enantiomeric excess (ee) was obtained at 53% conversion. nih.gov Whole-cell transaminase biocatalysts have also been immobilized and used in continuous-flow systems for the kinetic resolution of various amines. mdpi.com

Lipases: Candida antarctica lipase (B570770) B (CALB) is another widely used enzyme for resolution. It catalyzes the enantioselective acetylation of chiral primary amines. researchgate.net While studies on sec-butylamine itself showed low enantioselectivity, the enzyme generally shows a preference for the (R)-enantiomer in N-acylation reactions. researchgate.netresearchgate.net

Classical Resolution: This method involves reacting a racemate with a chiral resolving agent to form a mixture of diastereomers. tcichemicals.com Since diastereomers have different physical properties, they can be separated by standard laboratory techniques like fractional crystallization or chromatography. nih.gov After separation, the chiral resolving agent is cleaved to yield the pure enantiomers of the original compound. For amines like sec-butylamine, acidic resolving agents such as tartaric acid are commonly used.

Table 2: Comparison of Resolution Strategies for sec-Butylamine

| Method | Reagent/Catalyst | Principle | Outcome for sec-Butylamine | Reference |

|---|---|---|---|---|

| Kinetic Resolution | ω-Transaminase | Enzymatic conversion of one enantiomer | (R)-sec-butylamine with 98% ee | nih.gov |

| Kinetic Resolution | Candida antarctica Lipase B | Enzymatic acylation of one enantiomer | Low enantioselectivity observed | researchgate.netresearchgate.net |

| Classical Resolution | Chiral Acid (e.g., Tartaric Acid) | Formation and separation of diastereomeric salts | Separation of (R)- and (S)-amines | tcichemicals.comnih.gov |

Exploration of Novel Synthetic Pathways and Reaction Mechanism Elucidation

The quest for more efficient, selective, and sustainable chemical processes continually drives the exploration of new synthetic routes. For phthalamides, novel strategies often focus on metal-free catalysis, multicomponent reactions, or the functionalization of different starting materials.

Recent reviews highlight several innovative methods for phthalimide synthesis. rsc.org These include:

Metal-Free Synthesis: A reaction between 2-formylbenzoic acids and amines in the presence of elemental sulfur as an oxidant provides a metal-free route to N-substituted phthalimides. The proposed mechanism involves the initial condensation to form an imide, followed by an intramolecular cyclization and subsequent oxidation by sulfur. rsc.org

Copper-Catalyzed Reactions: Copper catalysis has been employed for the cyanation-annulation-aminolysis of 2-iodobenzoic acid to generate phthalimides in water, a green solvent. rsc.org

Multicomponent Reactions: The development of reactions where three or more components combine in a single operation offers a highly efficient way to build molecular complexity. organic-chemistry.org

Mechanistic elucidation is crucial for understanding and optimizing these new reactions. For example, in the N-heterocyclic carbene (NHC)-catalyzed synthesis of N-aryl phthalimides, mechanistic studies revealed that the NHC adds to an in situ generated isoimide, creating a unique pathway to the acylazolium intermediate. nih.gov Similarly, kinetic studies of lipase-catalyzed acylations have helped to determine the underlying reaction mechanisms, such as distinguishing between a Ping-Pong Bi-Bi and a Ternary Complex mechanism, which is essential for optimizing reaction conditions for enantioselectivity. researchgate.net The development of novel synthetic routes often relies on new catalytic cycles or reaction intermediates that deviate from traditional pathways. iiserpune.ac.inlsu.edu

Catalytic Approaches in this compound Formation

The synthesis of N,N'-disubstituted phthalamides, including this compound, can be facilitated by a range of catalytic systems. These catalysts promote the reaction between a phthalic acid derivative and an amine. While direct catalytic data for this compound is specific, analogous syntheses of N-substituted phthalimides and amides provide a strong basis for applicable catalytic methods. These reactions typically involve the condensation of phthalic anhydride with a primary amine. jetir.org

Several types of catalysts have been shown to be effective in the amidation of phthalic anhydride and its derivatives:

Acid Catalysts: Sulphamic acid has been used as an effective catalyst for the reaction of phthalic anhydride with primary amines in acetic acid, leading to high yields of N-substituted phthalimides. pharmainfo.in

Clay Catalysts: Montmorillonite-KSF, a type of clay, serves as a low-cost, reusable, and environmentally compatible catalyst for the synthesis of phthalimides from phthalic anhydride and amines. jetir.org

Organocatalysts: Imidazole (B134444) has been utilized to promote the synthesis of N-substituted phthalimides from phthalic acid and N,N'-disubstituted ureas under solvent-free conditions. researchgate.netnih.gov

Transition Metal Catalysts: Palladium and copper complexes are effective in catalyzing the formation of phthalimides. For instance, a palladium catalyst with an imidazole ligand can facilitate the aminocarbonylation of 1,2-diiodoarenes. nih.gov Similarly, nano-Cu₂O has been employed for the synthesis of N-substituted phthalimides from 2-halobenzoic acids and amines. nih.gov Manganese complexes have also been explored for N-alkylation reactions, which are mechanistically related to amide formation. beilstein-journals.org

These catalytic approaches enhance the reaction rate and allow for milder reaction conditions compared to uncatalyzed thermal methods.

Interactive Table: Catalytic Systems for Phthalamide Synthesis

The following table summarizes various catalytic systems applicable to the formation of phthalamide derivatives, which can be extrapolated for the synthesis of this compound.

Click to view data

| Catalyst Type | Catalyst Example | Reactants | Solvent/Conditions | Product Type | Reference |

| Acid Catalyst | Sulphamic acid (10%) | Phthalic anhydride, Primary amines | Acetic acid, 110°C | N-substituted phthalimides | pharmainfo.in |

| Clay Catalyst | Montmorillonite-KSF | Phthalic anhydride, Alkyl/Aryl amines | Acetic acid, Reflux | N-substituted phthalimides | jetir.org |

| Organocatalyst | Imidazole | Phthalic acid, N,N'-disubstituted ureas | Solvent-free, Thermal | N-substituted phthalimides | researchgate.net |

| Transition Metal | Palladium-imidazole complex | o-diiodobenzenes, Amines, CO | - | N-substituted phthalimides | nih.gov |

| Transition Metal | Nano-Cu₂O | 2-halobenzoic acids, Amines, TMSCN | Water | N-substituted phthalimides | nih.gov |

| Transition Metal | Iron complex on (N)SiC | Ketones/Aldehydes, Ammonia, H₂ | Water, 140°C, 6.5 MPa H₂ | Primary amines | d-nb.info |

Detailed Reaction Pathway Analysis (e.g., Nucleophilic Acylation, Amide Bond Formation)

The reaction pathway can be described as follows:

Initial Nucleophilic Attack: The synthesis initiates with the nucleophilic attack of the nitrogen atom from a molecule of sec-butylamine on one of the electrophilic carbonyl carbons of the phthalic anhydride molecule. pharmainfo.inyoutube.com This is a classic example of nucleophilic acyl substitution. youtube.com

Ring Opening and Formation of Phthalamic Acid Intermediate: The attack leads to the formation of a tetrahedral intermediate. This unstable intermediate collapses, causing the anhydride ring to open. The leaving group is a carboxylate, which is subsequently protonated, often by the proton lost from the attacking amine, to form a phthalamic acid derivative. In this specific case, the intermediate formed is N-sec-butylphthalamic acid. jetir.org

Second Amide Bond Formation: The carboxylic acid group of the N-sec-butylphthalamic acid intermediate is then activated for a second nucleophilic attack. A second molecule of sec-butylamine attacks the carbonyl carbon of this carboxylic acid group. This step is an amide bond formation reaction, which can be slow and often requires heat or catalysis.

Dehydration and Final Product Formation: The attack by the second amine molecule forms another tetrahedral intermediate. The elimination of a water molecule (dehydration) from this intermediate results in the formation of the second amide bond, yielding the final product, This compound .

An alternative, competing pathway could involve the intramolecular cyclization of the N-sec-butylphthalamic acid intermediate. This would occur via the attack of the amide nitrogen on the carboxylic acid carbonyl, followed by dehydration, to form N-sec-butylphthalimide. Subsequent cleavage of this imide by another molecule of sec-butylamine, a process that can be catalyzed by tertiary amines, would also lead to the final this compound product. nih.govresearchgate.net This pathway also relies on nucleophilic attack at a carbonyl carbon.

Advanced Structural Characterization and Spectroscopic Analysis of N,n Di Sec Butylphthalamide and Its Analogs

Elucidation of Molecular Structure through X-ray Crystallography

The core of the molecule consists of a planar phthalimide (B116566) unit. The two amide C-N bonds are expected to have partial double-bond character due to resonance with the carbonyl groups, which restricts rotation and influences the orientation of the sec-butyl substituents. The geometry around the imide nitrogen atoms is likely to be trigonal planar. The sec-butyl groups, being sterically demanding, will adopt conformations that minimize steric hindrance with the phthalimide core and with each other.

Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. In the case of phthalimide derivatives, these interactions are crucial for the stability of the crystal structure. nih.govresearchgate.net Key interactions expected in the crystal packing of N,N'-di-sec-butylphthalamide include:

π-π Stacking: The electron-rich aromatic rings of the phthalimide core are prone to engage in π-π stacking interactions. These interactions often lead to the formation of columnar or layered structures, with typical interplanar distances of around 3.5 Å. nih.gov

Hydrogen Bonding: While this compound lacks classic hydrogen bond donors like N-H or O-H groups, weaker C-H···O hydrogen bonds are common and significant in the packing of related structures. researchgate.netnih.gov In these interactions, hydrogen atoms from the alkyl chains or the aromatic ring can interact with the electronegative oxygen atoms of the carbonyl groups.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts in crystals, confirming the prevalence of C-H···O and π-π interactions in stabilizing the supramolecular assembly of phthalimide analogs. nih.gov The steric bulk of the sec-butyl groups in this compound would likely play a dominant role in dictating the final packing arrangement, potentially leading to a less compact structure compared to analogs with smaller N-substituents.

Polymorphism and Solid-State Structural Diversity

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, with each form possessing different physical properties. nih.gov The phenomenon is common in organic molecules and is influenced by factors like temperature, solvent of crystallization, and substituent effects. For N,N'-dialkyl derivatives of aromatic diimides, such as naphthalene (B1677914) diimides (NDIs), polymorphism is a well-documented phenomenon. scispace.com

Studies on NDI congeners show that the length and nature of the N-alkyl chains significantly influence phase stability and the occurrence of thermally induced solid-state transitions. scispace.com Longer alkyl chains can lead to the formation of rotator phases before melting. By analogy, it is plausible that this compound could exhibit polymorphism. Different kinetic and thermodynamic conditions during crystallization could favor different packing arrangements of the molecules, giving rise to distinct polymorphs with unique melting points, solubilities, and spectroscopic signatures. The conformational flexibility of the sec-butyl groups combined with the potential for various intermolecular interaction motifs (e.g., different stacking arrangements) creates a landscape where multiple stable crystalline forms could exist.

Comprehensive Spectroscopic Investigations

Spectroscopic techniques are essential for characterizing the structure and behavior of molecules both in solution and in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

NMR spectroscopy is a primary tool for elucidating the structure of organic molecules in solution. msu.eduorganicchemistrydata.org For this compound, ¹H and ¹³C NMR spectra would provide definitive confirmation of its chemical structure.

Based on data from the closely related N-sec-butylphthalimide, the ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the phthalimide core, typically as a multiplet around δ 7.7-7.9 ppm. The protons of the sec-butyl group would appear at distinct, higher-field chemical shifts, with coupling patterns that confirm their connectivity.

The ¹³C NMR spectrum would complement this, showing signals for the carbonyl carbons (typically around 167-169 ppm), the aromatic carbons, and the four distinct carbons of the sec-butyl substituent. chemicalbook.com

Furthermore, NMR is invaluable for studying the conformational dynamics of amides. mdpi.comcopernicus.org Rotation around the C(O)-N amide bond is often slow on the NMR timescale due to its partial double-bond character. This restricted rotation can lead to the observation of distinct sets of signals for atoms in chemically different environments (e.g., syn and anti conformers), particularly at low temperatures. mdpi.com For this compound, variable-temperature (VT) NMR studies could reveal the energy barriers for rotation around the C-N bonds and provide insight into the preferred conformations of the sec-butyl groups in solution. mdpi.com

Interactive Data Table: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (in CDCl₃) (Note: These are estimated values based on analogous structures like N-butylphthalimide and general substituent effects. Actual values may vary.)

| Atom Type | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

| Carbonyl (C=O) | ~ 168 | - | - |

| Aromatic C (quaternary) | ~ 132 | - | - |

| Aromatic CH | ~ 134 | ~ 7.8 | m |

| Aromatic CH | ~ 123 | ~ 7.7 | m |

| N-CH (methine) | ~ 50 | ~ 4.5 | m |

| CH₂ | ~ 29 | ~ 1.7 | m |

| CH₃ (terminal) | ~ 11 | ~ 0.9 | t |

| CH₃ (secondary) | ~ 20 | ~ 1.3 | d |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational States

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule. researchgate.netmt.com These techniques are excellent for identifying functional groups and can also be sensitive to conformational changes.

For this compound, the most characteristic vibrations would be associated with the phthalimide core. nih.govnih.gov Key expected bands include:

C=O Stretching: Amides typically show a strong C=O stretching band in the FT-IR spectrum between 1630-1680 cm⁻¹. spectroscopyonline.com Due to the presence of two coupled carbonyl groups in the five-membered imide ring, symmetric and asymmetric stretching modes are expected, often appearing as a strong, sharp absorption band around 1700-1770 cm⁻¹. mdpi.com

C-N Stretching: The C-N stretching vibrations are typically found in the 1300-1450 cm⁻¹ region.

Aromatic Vibrations: C=C stretching vibrations within the benzene (B151609) ring typically appear in the 1450-1600 cm⁻¹ region, while C-H bending modes give rise to signals in the fingerprint region below 900 cm⁻¹.

Raman spectroscopy is complementary to FT-IR. While the C=O stretch is also Raman active, non-polar bonds like aromatic C=C bonds often produce stronger Raman signals. mt.com FT-IR and Raman spectra of related phthalimides have been analyzed in detail using density functional theory (DFT) calculations to assign the observed vibrational bands to specific atomic motions. nih.govnih.gov

Interactive Data Table: Characteristic Vibrational Frequencies for Phthalamide (B166641) Analogs (Based on data from phthalimide and N-substituted phthalimides) nih.govnih.govmdpi.com

| Frequency Range (cm⁻¹) | Assignment | Spectroscopy |

| 3100-3000 | Aromatic C-H Stretch | FT-IR, Raman |

| 2980-2850 | Aliphatic C-H Stretch | FT-IR, Raman |

| ~1770, ~1700 | Asymmetric & Symmetric C=O Stretch | FT-IR (strong) |

| 1600-1450 | Aromatic C=C Ring Stretch | FT-IR, Raman |

| ~1380 | C-N Stretch | FT-IR |

| ~720 | C=O Bending (in-plane) | FT-IR |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information about its chromophores. scribd.com The chromophore in this compound is the aromatic amide system. The UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the benzene ring and the conjugated amide groups. rsc.org These typically result in strong absorption bands in the UV region, likely below 300 nm. A weaker n → π* transition, involving the non-bonding electrons on the carbonyl oxygens, may also be present at a longer wavelength. acs.org The solvent can influence the exact position and intensity of these absorption bands.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. biocompare.com While many aromatic compounds fluoresce, it is not a universal property. The ability of this compound to fluoresce would depend on its specific electronic structure and the efficiency of non-radiative decay pathways. If it is fluorescent, the emission spectrum would be red-shifted (at a longer wavelength) compared to the absorption spectrum. The presence of the flexible sec-butyl groups could potentially quench fluorescence through vibrational relaxation pathways. Therefore, significant fluorescence from this compound is not guaranteed without experimental verification.

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable analytical technique for the determination of the molecular weight and the elucidation of the structural characteristics of this compound and its analogs through the analysis of their fragmentation patterns. While specific mass spectral data for this compound is not extensively published, a detailed analysis can be inferred from the well-documented fragmentation behaviors of structurally related compounds, such as N-substituted phthalimides and alkylamines.

The molecular weight of this compound (C₁₆H₂₄N₂O₂) is 276.37 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 276. This peak, representing the intact molecule with one electron removed, is the starting point for the fragmentation cascade. The stability of the molecular ion will influence its abundance in the spectrum.

The fragmentation of this compound is expected to be dominated by cleavages at the bonds with the lowest dissociation energies, primarily the N-C bonds connecting the sec-butyl groups to the phthalimide core and the C-C bonds within the sec-butyl chains.

A primary fragmentation pathway involves the cleavage of the N-sec-butyl bond. This can occur in two principal ways:

Loss of a sec-butyl radical: The molecule can lose a sec-butyl radical (•C₄H₉), leading to the formation of a protonated N-sec-butylphthalamide ion. This would result in a significant fragment ion.

Alpha-cleavage: This is a common fragmentation mechanism for amines and amides. nih.gov It involves the cleavage of the C-C bond adjacent to the nitrogen atom within the sec-butyl group. For a sec-butyl group, this can lead to the loss of an ethyl radical (•C₂H₅) or a methyl radical (•CH₃).

Another significant fragmentation process is the cleavage of the amide bond (N-CO), a characteristic fragmentation for amides. This would lead to the formation of ions corresponding to the phthaloyl moiety and the di-sec-butylamine (B1584033) fragment.

Rearrangement reactions, such as the McLafferty rearrangement, are also possible, particularly if a gamma-hydrogen is available for transfer. In the case of the sec-butyl group, this could lead to the elimination of a neutral alkene molecule (e.g., butene, C₄H₈).

The phthalimide core itself can undergo characteristic fragmentation, often involving the loss of carbon monoxide (CO) or the entire phthaloyl group. For instance, N-substituted phthalimides are known to produce characteristic fragment ions corresponding to the phthalimide cation or related structures. xml-journal.netresearchgate.net

Based on these principles, a predicted fragmentation pattern for this compound under electron ionization is presented below. The table includes the proposed ionic species and their expected mass-to-charge ratios.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 276 | [C₁₆H₂₄N₂O₂]⁺• | Molecular Ion (M⁺•) |

| 219 | [M - C₄H₉]⁺ | Loss of a sec-butyl radical |

| 247 | [M - C₂H₅]⁺ | Alpha-cleavage with loss of an ethyl radical |

| 261 | [M - CH₃]⁺ | Alpha-cleavage with loss of a methyl radical |

| 220 | [M - C₄H₈]⁺• | McLafferty rearrangement with loss of butene |

| 147 | [C₈H₄NO₂]⁺ | Cleavage of N-C bonds, formation of phthalimide cation |

| 130 | [C₇H₄NO]⁺ | Loss of CO from the phthalimide cation |

| 104 | [C₇H₄O]⁺ | Further fragmentation of the phthalimide core |

| 76 | [C₆H₄]⁺ | Loss of CO from m/z 104 |

| 57 | [C₄H₉]⁺ | sec-butyl cation |

| 41 | [C₃H₅]⁺ | Fragmentation of the sec-butyl cation |

The analysis of analogs provides further insight. For example, the mass spectrum of N-sec-butylphthalimide (C₁₂H₁₃NO₂) shows a molecular ion peak at m/z 203. Its fragmentation is also characterized by the cleavage of the N-sec-butyl bond. Similarly, studies on N,N'-di-sec-butyl-p-phenylenediamine, which shares the di-sec-butylamino functionality, can offer comparative data on the fragmentation behavior of the N-sec-butyl groups. nih.gov

The fragmentation of phthalate (B1215562) metabolites, which contain a phthalic acid core, also shows characteristic losses. For instance, the formation of a deprotonated o-phthalic anhydride (B1165640) ion at m/z 147 and a deprotonated benzoate (B1203000) ion at m/z 121 are common fragmentation pathways observed in electrospray ionization mass spectrometry. nih.gov While the ionization method differs, the stability of these core fragments is notable.

Computational and Theoretical Studies of N,n Di Sec Butylphthalamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. It is a widely used tool in chemistry and materials science for calculating properties like molecular energies, electron densities, and orbital energies. DFT methods are, in principle, exact and offer a good balance between computational cost and accuracy, making them suitable for studying medium to large-sized molecules like N,N'-di-sec-butylphthalamide.

The flexibility of the two sec-butyl groups attached to the amide nitrogens, along with potential rotation around the C-N bonds, means that this compound can exist in multiple conformations. Conformational analysis using DFT is employed to identify the most stable three-dimensional arrangements of the molecule (i.e., the lowest energy conformers) and to map the potential energy surface.

This analysis involves systematically rotating the dihedral angles of the flexible bonds and calculating the corresponding energy of each geometry. The results allow for the construction of a potential energy landscape, which reveals the stable conformers as minima on this surface and the energy barriers for interconversion between them. Such studies are critical for understanding how the molecule's shape influences its physical properties and interactions. For a molecule with multiple rotational bonds like this compound, numerous conformers could exist, and DFT calculations can determine their relative stabilities.

Table 1: Example of Conformational Energy Data from DFT Calculations (Note: The following data is illustrative as specific literature on this compound is not available.)

| Conformer | Dihedral Angle (C-C-N-C) (°) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| A | 180 (anti) | 0.00 | Data not available |

| B | 60 (gauche) | Data not available | Data not available |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap (ΔE) is a crucial parameter that provides insight into the chemical stability and reactivity of the molecule. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. DFT calculations provide accurate estimations of these orbital energies and their spatial distributions. For this compound, FMO analysis would map out the regions of the molecule most likely to be involved in electron donation or acceptance, which are typically centered on the phthalimide (B116566) core and the amide groups.

Table 2: Example of Frontier Molecular Orbital Energies from DFT Calculations (Note: The following data is illustrative as specific literature on this compound is not available.)

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can aid in the structural elucidation and characterization of compounds. By calculating properties for a proposed structure and comparing them to experimental spectra, one can confirm the molecule's identity and conformation.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. The process involves computing the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. These theoretical shifts are invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules with many overlapping signals.

Vibrational Frequencies: DFT can also compute the vibrational frequencies corresponding to the normal modes of molecular vibration. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra. This correlation helps in assigning specific absorption bands to the vibrations of particular functional groups, such as the C=O stretching of the amide groups or the C-H vibrations of the sec-butyl chains.

Table 3: Example of Predicted vs. Experimental Spectroscopic Data (Note: The following data is illustrative as specific literature on this compound is not available.)

| Property | Functional Group | Calculated Value | Experimental Value |

|---|---|---|---|

| Vibrational Frequency (cm⁻¹) | C=O stretch | Data not available | Data not available |

| ¹³C NMR Chemical Shift (ppm) | Carbonyl Carbon (C=O) | Data not available | Data not available |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule's conformation and interactions evolve over time.

For this compound, MD simulations can provide insights into:

Conformational Dynamics: How the molecule flexes, bends, and rotates at a given temperature. This is particularly useful for understanding the accessible conformations in solution or in an amorphous solid state.

Intermolecular Interactions: How multiple molecules of this compound interact with each other in a condensed phase. These simulations can elucidate the nature and strength of intermolecular forces, such as van der Waals forces and hydrogen bonding (if applicable), which govern properties like boiling point, viscosity, and packing in a solid.

Simulations can track key structural parameters like root-mean-square deviation (RMSD) and radius of gyration (Rg) to quantify the stability and compactness of molecular conformations over the simulation time.

Quantitative Structure-Property Relationship (QSPR) Studies (focused on non-biological properties)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their physical, chemical, or engineering properties. The goal is to develop a mathematical equation that can predict a specific property for new or untested compounds based solely on their molecular structure.

A QSPR study involves calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, or topological features of the molecules. For a series of related phthalamides, a QSPR model could be developed to predict non-biological properties such as:

Boiling point

Density

Viscosity

Refractive index

Solubility

These models are typically built using statistical methods like multiple linear regression (MLR) or machine learning algorithms. While no specific QSPR studies focused on this compound were found, this approach would be valuable for designing related compounds with desired physical properties for various material science applications.

Supramolecular Chemistry and Self Assembly of N,n Di Sec Butylphthalamide Derivatives

Design Principles for Self-Assembled Architectures

The rational design of self-assembling architectures based on N,N'-di-sec-butylphthalamide derivatives hinges on the precise control of non-covalent interactions. nih.gov The core principle is to engineer molecules where specific, directional forces guide the spontaneous organization into a thermodynamically stable superstructure. rsc.orgresearchgate.net For these phthalamide (B166641) derivatives, the key molecular features are the rigid aromatic phthalimide (B116566) core, the amide linkers, and the flexible sec-butyl side chains.

Key design considerations include:

Molecular Geometry: The planar and aromatic nature of the phthalimide unit provides a scaffold for predictable interactions, particularly π-π stacking.

Functional Groups: The amide (N-H) and carbonyl (C=O) groups are primary sites for hydrogen bonding, a highly directional interaction crucial for forming one-dimensional chains or tapes. nih.govnih.gov

Hydrophobicity and Steric Hindrance: The sec-butyl groups influence the solubility of the molecule and introduce steric bulk. This bulk can direct the assembly process, preventing simple crystallization and favoring the formation of extended nanostructures by controlling how molecules approach one another.

Thermodynamic vs. Kinetic Control: The goal is often to create a system where the desired assembled state is the most thermodynamically stable. mdpi.com However, the pathway to this state can be kinetically controlled, meaning factors like solvent choice and cooling rate can influence the final morphology. rsc.org

By modifying these molecular components, it is possible to program the self-assembly process, leading to a variety of tailored supramolecular structures. nih.gov

Host-Guest Interactions and Molecular Recognition Phenomena

Molecular recognition is the process by which molecules selectively bind to one another. Derivatives of this compound can act as "hosts," capable of recognizing and binding to specific "guest" molecules through a combination of non-covalent forces. nih.govmdpi.com This interaction is highly dependent on the complementary shapes, sizes, and chemical properties of the host and guest. nih.gov

The aromatic phthalimide core of this compound derivatives is well-suited for forming inclusion complexes with macrocyclic hosts like cyclodextrins. nih.gov Cyclodextrins are toroidal-shaped molecules with a hydrophobic inner cavity and a hydrophilic exterior. nih.govmdpi.com In aqueous environments, the hydrophobic phthalimide portion of the molecule can be encapsulated within the cyclodextrin (B1172386) cavity to minimize its contact with water. thno.org

The size of the cyclodextrin cavity is a critical factor in complex formation. For instance, β-cyclodextrin, with its intermediate cavity size, is often suitable for encapsulating single aromatic rings. mdpi.comnih.gov The formation of such a host-guest complex can alter the physicochemical properties of the phthalamide derivative, such as increasing its aqueous solubility. thno.orgmdpi.com

The formation of a host-guest complex is a dynamic equilibrium process. mdpi.com The strength of this interaction is quantified by the association constant (Ka), which can be determined experimentally using techniques like NMR or fluorescence spectroscopy. nih.govfrontiersin.org

NMR titration is a powerful method for studying these interactions. By monitoring the chemical shift of protons on the host or guest molecule as the concentration of the other is systematically varied, one can determine both the binding constant and the stoichiometry of the complex (the ratio of host to guest molecules). frontiersin.org A common method to determine stoichiometry is the Job plot, where a property that changes upon complexation is plotted against the mole fraction of one component. The maximum of this plot reveals the binding ratio.

| Technique | Information Obtained | Description |

| ¹H NMR Titration | Association Constant (Ka), Stoichiometry | Changes in the chemical shifts of specific protons are monitored upon the addition of a guest/host, allowing for the calculation of binding affinity. |

| Job Plot Analysis | Stoichiometry (e.g., 1:1, 1:2, 2:1) | A physical parameter (e.g., absorbance, fluorescence) is plotted against the mole fraction of the host. The maximum value indicates the complex's stoichiometry. |

| Isothermal Titration Calorimetry (ITC) | Ka, Enthalpy (ΔH), Entropy (ΔS) | Measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction. |

| Fluorescence Spectroscopy | Association Constant (Ka) | Changes in the fluorescence intensity or wavelength of a fluorescent host or guest upon complexation are used to determine binding strength. |

This interactive table summarizes common techniques for studying host-guest binding.

Studies on similar host-guest systems have shown that the binding is often a 1:1 stoichiometry, particularly when an aromatic group fits snugly into a macrocyclic cavity. nih.gov

Formation of Nanostructures and Ordered Assemblies

The programmed self-assembly of this compound derivatives can lead to the formation of well-defined, extended nanostructures. nih.gov These assemblies arise from the collective effect of multiple weak interactions, which guide the molecules to organize in a hierarchical manner. umd.edu

The directional nature of hydrogen bonding in amide-containing molecules often promotes one-dimensional growth, leading to the formation of long, thin nanofibers. nih.govmdpi.com These fibers can have diameters on the nanometer scale and lengths extending to micrometers. nih.gov

Under certain conditions, typically at higher concentrations, these nanofibers can become physically entangled, forming a three-dimensional network that immobilizes the solvent. mdpi.com This process results in the formation of a supramolecular gel, a semi-solid material held together by non-covalent forces. rsc.orgresearchgate.net The properties of these gels, such as their stiffness and thermal stability, are directly related to the strength of the underlying molecular interactions and the density of the fiber network.

The formation of ordered assemblies from this compound derivatives is primarily driven by two key non-covalent interactions: hydrogen bonding and π-π stacking. nih.govresearchgate.net The synergy between these forces is crucial for creating stable, hierarchical structures. nih.govrsc.org

Hydrogen Bonding: The amide groups (–CONH–) are the primary sites for hydrogen bonding. The proton on the nitrogen atom (N–H) acts as a hydrogen bond donor, while the oxygen atom of the carbonyl group (C=O) serves as an acceptor. This directional interaction links molecules together, often forming linear or tape-like motifs that are the basis for one-dimensional fiber growth. nih.gov

π-π Stacking: The flat, electron-rich aromatic rings of the phthalimide core can stack on top of one another. nsf.gov This interaction, driven by favorable electrostatic and van der Waals forces between the π-orbitals, helps to stabilize the growing assembly. The strength and geometry of π-π stacking can be influenced by substituents on the aromatic ring.

The combination of directional hydrogen bonds forming the "spine" of the assembly and weaker, less directional π-π stacking and van der Waals forces providing lateral stability is a common and effective strategy for building robust supramolecular nanostructures. nih.gov

| Interaction | Molecular Origin | Role in Assembly | Relative Strength |

| Hydrogen Bonding | Electrostatic attraction between amide N-H (donor) and C=O (acceptor) groups. | Provides directionality, leading to the formation of 1D chains and fibers. | Strong, Directional |

| π-π Stacking | Interaction between the electron clouds of adjacent aromatic phthalimide rings. | Stabilizes the assembly by holding fibers together laterally. | Moderate, Less Directional |

| Van der Waals Forces | Fluctuations in electron density, especially in the sec-butyl chains. | Contribute to overall packing efficiency and stability. | Weak, Non-Directional |

This interactive table outlines the key driving forces in the self-assembly of this compound derivatives.

Applications of N,n Di Sec Butylphthalamide in Advanced Materials Science

Incorporation into Polymeric Materials and Composites

The addition of small molecules to polymer matrices is a fundamental strategy for tailoring the final properties of the material. Phthalate (B1215562) derivatives, in particular, are well-established as polymer modifiers.

While there is limited direct evidence of N,N'-di-sec-butylphthalamide being used as a co-monomer in polymerization, its structure is highly analogous to compounds widely used as external plasticizers. researchgate.net Plasticizers are non-volatile substances added to a polymer to enhance its flexibility, softness, and processability. researchgate.netspecialchem.com They function by inserting themselves between polymer chains, thereby increasing the free volume and reducing the intermolecular forces, such as van der Waals forces, that hold the chains together. researchgate.netspecialchem.com This "lubricating" action at a molecular level allows the polymer chains to move more freely past one another, which is the essence of plasticization. specialchem.com

Phthalates are a common class of primary plasticizers, especially for polymers like polyvinyl chloride (PVC). researchgate.net Given its phthalic core and alkyl side chains, this compound is expected to function similarly as a polymer modifier. The sec-butyl groups would contribute to its effectiveness in disrupting polymer chain packing. The process of adding such a modifier is known as external plasticization, where the additive is not chemically bonded to the polymer backbone, distinguishing it from internal plasticization where a co-monomer is used to introduce flexibility directly into the polymer chain. researchgate.netspecialchem.com

The introduction of a plasticizer like this compound into a polymer matrix would predictably alter its morphology and its physical properties.

Mechanical Properties: The primary mechanical effect of a plasticizer is a reduction in the material's rigidity. This is quantified by a lower tensile strength and elastic modulus, and a significant increase in the elongation at break. specialchem.comnih.gov The material becomes less brittle and more ductile. For example, studies on provisional dental materials have shown that the presence of a related compound, dibutyl phthalate (DBP), significantly impacts mechanical behavior. While the dry, plasticized material might initially show a higher flexural modulus, this can decrease dramatically after water absorption, indicating a complex interaction between the plasticizer and the environment. researchgate.net The plasticizer increases the mobility of polymer chains, allowing the material to deform more under stress before fracturing. nih.gov

Interactive Table 1: Effect of Dibutyl Phthalate (DBP) Plasticizer on Provisional Restoration Material (Data derived from a study on related materials)

| Property | Material without Plasticizer (IBMA/PEM) | Material with Plasticizer (TCB with DBP) | Observation |

| Flexural Modulus (Dry) | 1.11 GPa | 1.28 GPa | The plasticized material was initially stiffer in a dry state. researchgate.net |

| Flexural Modulus (Wet, 9 days) | No significant change | ~35% decrease | The plasticizer led to a significant loss of stiffness after water immersion. researchgate.net |

| Water Uptake (% in DW) | 0.8% | 2.3% | The plasticizer increased the material's capacity for water absorption. researchgate.net |

Thermal Properties: A key indicator of plasticization is the depression of the polymer's glass transition temperature (Tg). specialchem.commdpi.com The Tg is the temperature at which a rigid, glassy polymer becomes soft and rubbery. By increasing the spacing and mobility of polymer chains, plasticizers lower the temperature required for this transition to occur. mdpi.com This effect enhances the processability of the polymer, allowing for molding and extrusion at lower temperatures. mdpi.com The addition of plasticizers can also influence crystallization and melting temperatures in semi-crystalline polymers. mdpi.com

Dielectric Properties: The dielectric properties of a polymer, which describe its behavior in an electric field, are also influenced by plasticization. The introduction of polar molecules like phthalamides and the increased mobility of the polymer chains can affect the dielectric constant and dielectric loss of the material. Studies on polyamides and other polymers show that molecular structure and chain mobility are key to their dielectric relaxation behavior. google.comresearchgate.net

Electrochemical Applications (e.g., Redox Flow Batteries, Organic Electronics)

The imide functional group within this compound is redox-active, meaning it can undergo reversible reduction and oxidation reactions. This property makes it and related compounds promising candidates for use in organic electronics and energy storage devices, particularly non-aqueous redox flow batteries (NARFBs).

NARFBs are a promising technology for large-scale energy storage due to their design flexibility and potential for high energy densities. researchgate.net A critical component of a NARFB is the electrolyte, which contains dissolved redox-active molecules. There is significant research into developing stable, low-potential organic molecules to serve as the anolyte (the negative electrolyte). acs.org

Phthalimides have emerged as a highly promising class of anolyte materials. chemrxiv.orgacs.org They exhibit reversible reduction at low potentials, a desirable characteristic for achieving high cell voltage. acs.org Research has progressed from simple N-methylphthalimide to more complex structures featuring multiple imide groups to enable multi-electron redox events, which can significantly increase the battery's storage capacity. acs.org Phthalimide-containing redox-active polymers are also being developed for all-organic batteries, where they show potential for excellent electron transport capabilities. uchicago.edudigitellinc.comacs.org The development of these materials involves synthesizing derivatives to improve solubility and stability in organic solvents, which are crucial for practical battery performance.

The performance of an imide-based anolyte is directly linked to its molecular structure. Key performance metrics for a redox flow battery include energy density, cycling stability (capacity retention over many charge-discharge cycles), and efficiency (Coulombic, Voltage, and Energy). acs.org

Research on pyromellitic diimides (containing two imide units) shows they have superior cycling and shelf-life stability compared to related monoimides. acs.org The ability to undergo two consecutive one-electron reductions doubles the theoretical charge capacity compared to a single-imide molecule. acs.org Furthermore, the nature of the substituent groups attached to the nitrogen atoms (like the sec-butyl groups in this compound) plays a critical role. These groups influence the molecule's solubility, reduction potential, and kinetic properties. For instance, attaching ionic groups can dramatically increase solubility in the electrolyte.

In one study, a symmetric NARFB using a bipolar redox-active molecule based on ferrocene (B1249389) and phthalimide (B116566) achieved an open-circuit voltage of 2.04 V and capacity retention of 99.8% per cycle. Another proof-of-concept battery using a diimide anolyte at a high concentration (0.25 M) demonstrated an energy density of 24.1 Wh/L. acs.org These findings highlight the strong relationship between molecular design and electrochemical performance.

Interactive Table 2: Performance of Imide-Based Anolytes in Non-Aqueous Redox Flow Batteries

| Anolyte Type | Key Structural Feature | Concentration | Energy Density | Coulombic Efficiency (CE) | Key Finding |

| Diimide 2i | Pyromellitic diimide core | 0.25 M | 24.1 Wh/L | >99% | Diimides show superior cycling stability and capacity compared to monoimides. acs.org |

| Fc4Ph-TFSI | Phthalimide-Ferrocene Bipolar Molecule | 0.5 M | 10.9 Wh/L (discharge) | 87.3% | Ionic modification enhances solubility and enables high power density. |

| NI-TFSI | Naphthalimide with ionic modification | 1.0 M | 35.5 Wh/L | ~90% (over 100 cycles) | Ionic modification strategy significantly boosts solubility and energy density. |

Potential in Catalysis and Sensing

Based on currently available scientific literature, the direct application of this compound as a catalyst or in chemical sensors is not a well-documented area of research. While the phthalamide (B166641) moiety can be incorporated into larger, more complex molecular architectures designed for catalytic activity or as recognition elements in sensors, studies focusing specifically on the catalytic or sensing properties of the standalone this compound molecule are limited. The nitrogen and carbonyl oxygen atoms could potentially act as coordination sites for metal ions, suggesting a theoretical role in catalysis, but this remains an unexplored area.

Challenges and Future Directions in N,n Di Sec Butylphthalamide Research

Overcoming Synthetic Complexities and Yield Optimization

One of the primary challenges is to drive the reaction to completion to form the diamide (B1670390) rather than stopping at the mono-amide-mono-carboxylic acid intermediate (phthalamic acid derivative). High temperatures and prolonged reaction times are often necessary, which can lead to decomposition and the formation of impurities.

Future research in this area will likely focus on the development of more efficient catalytic systems to facilitate the amidation reaction under milder conditions. The use of coupling agents, such as carbodiimides, or the activation of phthalic anhydride (B1165640) could enhance the reactivity and improve the yield. Microwave-assisted synthesis is another promising avenue that could potentially reduce reaction times and increase yields.

Table 1: Comparison of Potential Synthetic Methods for N,N'-di-sec-butylphthalamide

| Method | Advantages | Disadvantages | Potential for Yield Optimization |

| Direct Thermal Condensation | Simple, one-step reaction. | Requires harsh conditions, potential for side products and low yield due to steric hindrance. | Optimization of temperature, reaction time, and solvent. |

| Coupling Agent-Mediated Synthesis | Milder reaction conditions, potentially higher yields. | Increased cost due to reagents, potential for side reactions with the coupling agent. | Screening of different coupling agents and reaction conditions. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, potential for improved yields. | Requires specialized equipment, potential for localized overheating. | Fine-tuning of microwave power, temperature, and time. |

Advancements in Stereochemical Control and Purity

The presence of two chiral centers in this compound, one in each sec-butyl group, gives rise to three possible stereoisomers: (R,R), (S,S), and the meso (R,S) compound. The synthesis from racemic sec-butylamine (B1681703) will result in a mixture of these stereoisomers. The separation and selective synthesis of these individual stereoisomers represent a significant challenge and a key area for future research.

The separation of these diastereomers and enantiomers will likely require advanced chromatographic techniques. Chiral stationary phases in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) could be employed for the resolution of the enantiomeric pair ((R,R) and (S,S)). The separation of the meso compound from the racemic mixture might be achievable using conventional chromatography due to their different physical properties.

Future advancements will focus on asymmetric synthesis to produce enantiomerically pure this compound. This could involve the use of chiral catalysts or chiral auxiliaries to control the stereochemical outcome of the amidation reaction. The development of such methods would be a significant step forward in understanding the properties of the individual stereoisomers and exploring their potential applications, for example, as chiral ligands in asymmetric catalysis.

Development of Novel Characterization Techniques for Dynamic Systems

The structure of this compound, with its bulky substituents on the amide nitrogens, suggests the presence of interesting dynamic processes. Hindered rotation around the C-N amide bonds is expected, which could lead to the existence of different conformational isomers (rotamers) at room temperature. This dynamic behavior can be studied using variable temperature nuclear magnetic resonance (VT-NMR) spectroscopy. By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers for bond rotation and the relative populations of the different conformers.

The development of more sophisticated NMR techniques, such as two-dimensional exchange spectroscopy (EXSY), can provide more detailed insights into the kinetics and mechanisms of these dynamic processes. Computational modeling, using methods like density functional theory (DFT), can complement experimental studies by providing theoretical calculations of the rotational barriers and the geometries of the different conformers.

Table 2: Potential Spectroscopic and Analytical Techniques for this compound

| Technique | Information Provided | Challenges and Future Directions |

| Variable Temperature NMR (VT-NMR) | Rotational energy barriers, conformational populations. | Complex spectra due to multiple dynamic processes. Future work could involve the use of higher field magnets and advanced pulse sequences. |

| 2D Exchange Spectroscopy (EXSY) | Rates of chemical exchange between different conformers. | Requires careful experimental setup and data analysis. |

| Chiral HPLC/SFC | Separation and quantification of stereoisomers. | Finding a suitable chiral stationary phase for efficient separation. |

| X-ray Crystallography | Solid-state structure, confirmation of stereochemistry. | Obtaining single crystals of sufficient quality can be challenging for flexible molecules. |

Exploration of Emerging Applications and Interdisciplinary Research

While the specific applications of this compound are not yet well-established, its unique structural features suggest several potential areas for exploration. The presence of chiral centers and the sterically hindered nature of the molecule could make it a candidate for use as a chiral ligand in asymmetric catalysis or as a chiral resolving agent.

In materials science, the bulky sec-butyl groups could influence the packing of the molecules in the solid state, potentially leading to materials with interesting properties, such as high thermal stability or specific liquid crystalline phases. Its use as a sterically hindered building block in polymer chemistry could lead to polymers with novel architectures and properties.

Future interdisciplinary research could explore the biological activity of the individual stereoisomers of this compound. Many biologically active molecules are chiral, and their activity is often dependent on their stereochemistry. Investigating the interactions of these stereoisomers with biological targets could open up new avenues in medicinal chemistry.

Q & A

Basic: What analytical techniques are recommended for characterizing N,N'-di-sec-butylphthalamide purity, and how should sample preparation be optimized?

Methodological Answer:

- Techniques : High-Performance Liquid Chromatography (HPLC) with UV detection is critical for assessing purity, complemented by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) for structural confirmation .

- Sample Preparation : Ensure samples are dissolved in deuterated solvents (e.g., CDCl₃) for NMR to avoid solvent interference. For HPLC, filter samples through 0.22 µm membranes to remove particulates and prevent column clogging .

- Validation : Cross-reference spectral data with PubChem entries (e.g., InChI Key, canonical SMILES) to verify consistency .

Advanced: How can researchers resolve discrepancies between computational predictions and experimental reactivity data for this compound?

Methodological Answer:

- Re-evaluate Parameters : Confirm that computational models (e.g., DFT calculations) use accurate solvation parameters and conformer ensembles that match experimental conditions (e.g., solvent polarity, temperature) .

- Experimental Replication : Conduct controlled kinetic studies under inert atmospheres to exclude oxidative side reactions. Use in-situ monitoring (e.g., FTIR) to track intermediate formation .

- Data Triangulation : Compare results with analogous phthalamide derivatives to identify systemic errors in computational approximations .

Basic: What synthetic routes are effective for this compound, and which parameters critically influence yield?

Methodological Answer:

- Routes : The most common method involves reacting phthalic anhydride with sec-butylamine in a 1:2 molar ratio under reflux in toluene .

- Key Parameters :

- Temperature : Maintain reflux at 110°C to ensure complete imide formation.

- Catalysis : Use triethylamine (0.5 eq) to neutralize HCl byproducts and drive the reaction forward.

- Workup : Extract unreacted amines with dilute HCl to improve purity .

Advanced: What strategies identify and quantify degradation products of this compound under varying environmental conditions?

Methodological Answer:

- Accelerated Degradation Studies : Expose the compound to UV light (254 nm), elevated humidity (75% RH), and acidic/alkaline buffers (pH 3–10) for 7–14 days .

- Analytical Workflow :

- Use LC-MS/MS in MRM mode to detect trace degradation products.

- Employ Principal Component Analysis (PCA) to correlate degradation pathways with environmental variables .

- Reference Standards : Synthesize putative degradation markers (e.g., hydrolyzed phthalic acid derivatives) for quantification .

Basic: What spectroscopic methods are essential for structural confirmation, and how should data interpretation address artifacts?

Methodological Answer:

- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from sec-butyl groups. Check for residual solvent peaks (e.g., CHCl₃ at δ 7.26 in ¹H NMR) .

- IR : Confirm the presence of imide carbonyl stretches (~1770 cm⁻¹ and ~1700 cm⁻¹). Avoid moisture contamination, which may broaden O-H stretches .

- Artifact Mitigation : Run blank experiments with solvents and reagents to identify non-target signals .

Advanced: How can multivariate optimization balance yield and enantiomeric excess in asymmetric syntheses involving this compound?

Methodological Answer:

- Design of Experiments (DoE) : Use a Central Composite Design to test variables (catalyst loading, temperature, solvent polarity) and model interactions .

- Enantiomeric Analysis : Employ chiral HPLC with amylose-based columns (e.g., Chiralpak IA) and polarimetric detection to quantify enantiomeric excess .

- Trade-off Analysis : Apply Pareto optimization to identify conditions that maximize both yield (>85%) and ee (>90%) .

Basic: What are best practices for measuring solubility and partition coefficients (LogP) accurately?

Methodological Answer:

- Solubility : Use the shake-flask method in triplicate across buffered solutions (pH 1–7.4). Centrifuge samples at 10,000 rpm to separate undissolved solids, and quantify supernatant via UV-Vis .

- LogP Determination : Perform octanol-water partitioning with HPLC calibration against standards. Account for ionization using the pH-metric method if the compound is ionizable .

Advanced: How can cross-disciplinary studies address inconsistencies between biological activity and physicochemical properties?

Methodological Answer:

- Systematic Review : Reassay biological activity under standardized protocols (e.g., OECD guidelines) to exclude variability in cell lines or assay conditions .

- QSAR Modeling : Build Quantitative Structure-Activity Relationship models incorporating steric/electronic descriptors (e.g., Hammett σ, molar refractivity) to identify outliers .

- Confounding Factors : Test for nonspecific binding (e.g., serum protein interactions) using equilibrium dialysis and correct activity data accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.